N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine
CAS No.: 1256360-60-7
Cat. No.: VC0109973
Molecular Formula: C19H29BFNO2
Molecular Weight: 333.254
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256360-60-7 |
|---|---|
| Molecular Formula | C19H29BFNO2 |
| Molecular Weight | 333.254 |
| IUPAC Name | N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |
| Standard InChI | InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)17-12-15(21)11-10-14(17)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 |
| Standard InChI Key | RATZTZXSKFUDRM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNC3CCCCC3 |
Introduction
Chemical Structure and Properties
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine possesses a complex molecular architecture that combines several important functional groups. The compound consists of a fluorinated benzyl group with a boronic ester moiety (pinacol boronate) at the ortho position, attached to a cyclohexanamine through a methylene bridge. This unique structural arrangement confers specific chemical properties that make it valuable in organic synthesis applications.
The key chemical identifiers and physical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1256360-60-7 |
| Molecular Formula | C19H29BFNO2 |
| Molecular Weight | 333.254 g/mol |
| IUPAC Name | N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |
| Standard InChI | InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)17-12-15(21)11-10-14(17)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 |
| Standard InChIKey | RATZTZXSKFUDRM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNC3CCCCC3 |
| MDL Number | MFCD18087742 |
| Purity (Commercial) | NLT 98% |
The molecule features several noteworthy structural elements: the boronic ester group (pinacol boronate), which is essential for cross-coupling reactions; the fluorine atom on the benzene ring, which can influence reactivity and biological properties; and the cyclohexylamine moiety, which provides a flexible nitrogen-containing functional group for further chemical modifications .
Structural Characteristics and Reactivity
The reactivity of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine is largely defined by the presence of its boronic ester group. This functional group is particularly important in organic synthesis as it participates in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The pinacol boronate moiety serves as an activating group that facilitates carbon-carbon bond formation under palladium-catalyzed conditions.
The fluorine substituent on the aromatic ring contributes to the compound's electronic properties by withdrawing electron density, which can influence the reactivity of both the boronic ester group and the benzyl position. Additionally, the presence of fluorine can enhance metabolic stability in pharmaceutical applications, making this compound potentially valuable in drug development processes.
The cyclohexylamine portion of the molecule represents a secondary amine functional group that can participate in various reactions, including nucleophilic substitutions, acylations, and alkylations. This structural feature provides a versatile handle for further chemical elaboration of the molecule, expanding its utility as a synthetic intermediate.
Applications in Organic Synthesis
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine serves primarily as a valuable intermediate in organic synthesis. Its most significant application lies in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is one of the most widely used methods for carbon-carbon bond formation in both academic and industrial settings.
The compound's utility in cross-coupling reactions stems from the presence of the boronic ester group, which can react with a variety of aryl or vinyl halides or triflates under palladium catalysis to form new carbon-carbon bonds. This reactivity makes it a versatile building block for constructing more complex molecular architectures.
Beyond cross-coupling reactions, this compound can participate in a range of transformations:
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Oxidation of the boronic ester to introduce hydroxyl functionality
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Conversion to other organoboron derivatives with different reactivity profiles
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Functionalization of the amine group to create more complex structural motifs
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Utilization in iterative cross-coupling strategies for the synthesis of oligomeric structures
These diverse reaction pathways highlight the compound's versatility as a synthetic intermediate in the preparation of more complex molecular structures with potential applications in materials science and pharmaceutical development.
Comparison with Related Compounds
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine belongs to a broader family of functionalized arylboronic esters that serve as versatile synthetic intermediates. Comparing this compound with structurally related molecules provides insight into the subtle structural variations that can influence reactivity and applications.
Future Research Directions
Despite its utility as a synthetic intermediate, there remain several areas where further research on N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine could yield valuable insights and applications. Future research directions might include:
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Development of more efficient and scalable synthetic routes to access this compound
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Exploration of novel cross-coupling methodologies that utilize this intermediate
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Investigation of structure-activity relationships of derivatives in pharmaceutical applications
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Application in flow chemistry and automated synthesis platforms
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Utilization in the preparation of fluorinated materials with specialized properties
Additionally, computational studies to better understand the electronic structure and reactivity patterns of this compound could provide valuable guidance for synthetic chemists working with this and related intermediates. Such studies might focus on the interplay between the fluorine substituent and the boronic ester group in directing reactivity and influencing stereochemical outcomes in coupling reactions.
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